REACTION_CXSMILES
|
F[B-](F)(F)F.[C:6]1([C:12]2[CH:17]=[C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:15]=[C:14]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[O+:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:30]1(=[O:37])[CH2:35][CH2:34][CH2:33][CH2:32][C:31]1=[O:36].C(O)(=O)C.C(N(CC)CC)C>CO>[CH2:17]([C:16]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:15]=[C:14]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:32]2[CH2:33][CH2:34][CH2:35][C:30](=[O:37])[C:31]=2[O:36]1)[C:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
13.51 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CC=C1)C1=[O+]C(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
C1(C(CCCC1)=O)=O
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.68 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7 h
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
A light yellow precipitate is extracted by suction
|
Type
|
WASH
|
Details
|
washed in portions with 100 ml of ice-cold methanol
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C1=CC=CC=C1)C1(OC2=C(C(=C1)C1=CC=CC=C1)CCCC2=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.37 g | |
YIELD: PERCENTYIELD | 79.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |